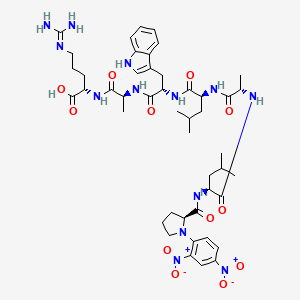

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C46H65N13O12 |

|---|---|

Molecular Weight |

992.1 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C46H65N13O12/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49)/t26-,27-,32-,33-,34-,35-,37-/m0/s1 |

InChI Key |

ZOYUSWUFUJNFBR-KDKQPVBBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH: An In-Depth Technical Guide to its Mechanism of Action as a Fluorogenic MMP Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a synthetic peptide that serves as a sensitive fluorogenic substrate for various Matrix Metalloproteinases (MMPs), with a particular utility in studying the activity of MMP-1 (Collagenase-1). Its mechanism of action is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET), providing a continuous and quantitative method for measuring enzyme activity. This technical guide provides a comprehensive overview of its core mechanism, quantitative data, detailed experimental protocols, and relevant signaling pathway diagrams.

Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of this compound as a biosensor lies in its specific chemical structure. The peptide incorporates a 2,4-dinitrophenyl (DNP) group at the N-terminus and a tryptophan (Trp) residue within the sequence.

In its intact state, the DNP group acts as a quencher, absorbing the energy emitted by the tryptophan fluorophore when excited. This energy transfer is non-radiative and occurs due to the close proximity of the DNP and tryptophan residues within the peptide's structure. Consequently, the substrate exhibits minimal fluorescence.

Upon the introduction of an active MMP, such as MMP-1, the enzyme recognizes a specific cleavage site within the peptide sequence. While the exact cleavage site for this particular substrate is not definitively stated in the reviewed literature, based on the known substrate specificity of MMPs for similar sequences, cleavage is predicted to occur at the Ala-Leu bond.

Enzymatic cleavage separates the DNP quenching moiety from the tryptophan fluorophore. This separation eliminates the FRET effect, and the tryptophan residue, when excited, can now emit its characteristic fluorescence without being quenched. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of the MMP present in the sample.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with Matrix Metalloproteinase-1.

| Parameter | Value | Enzyme | Reference |

| Michaelis Constant (Km) | 26.61 µM | Human MMP-1 | [1] |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro MMP-1 activity assay using this compound. This protocol is based on established methods for FRET-based MMP assays.

I. Materials and Reagents

-

This compound substrate

-

Recombinant human MMP-1 (active)

-

MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

MMP-1 inhibitor (e.g., GM6001) for control experiments

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 280 nm and 360 nm, respectively.

II. Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

-

Prepare working solutions of the substrate in MMP Assay Buffer to the desired final concentrations.

-

Activate the pro-MMP-1 to its active form according to the manufacturer's instructions, if necessary.

-

Prepare serial dilutions of active MMP-1 in MMP Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following components in the specified order:

-

MMP Assay Buffer

-

Test compound (inhibitor) or vehicle control

-

Active MMP-1 solution

-

-

Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a specified duration (e.g., 60-120 minutes) using an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial rate of the reaction (linear phase) is proportional to the enzyme activity.

-

For inhibitor studies, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

-

Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: FRET-based mechanism of MMP-1 substrate cleavage.

Experimental Workflow for MMP-1 Inhibition Assay

Caption: Workflow for an MMP-1 inhibition screening assay.

Logical Relationship of FRET Principle

Caption: The logical states of the FRET-based substrate.

References

Technical Guide: DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH for the Study of Matrix Metalloproteinase-1 Activity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase-1 (MMP-1) activity. This technical guide provides an in-depth overview of its biochemical properties, experimental applications, and its utility in elucidating MMP-1 mediated signaling pathways.

This peptide is a valuable tool for researchers investigating the roles of MMP-1 in physiological and pathological processes, including tissue remodeling, cancer metastasis, and inflammation. Its core structure consists of a peptide sequence (Pro-Leu-Ala-Leu-Trp-Ala-Arg) specifically recognized and cleaved by MMP-1. The peptide is flanked by a 2,4-dinitrophenyl (DNP) group and a tryptophan (Trp) residue. In its intact state, the DNP group quenches the intrinsic fluorescence of the tryptophan. Upon enzymatic cleavage by MMP-1, the DNP-containing fragment is released, leading to a measurable increase in tryptophan fluorescence. This fluorescence resonance energy transfer (FRET) mechanism allows for the continuous and quantitative monitoring of MMP-1 enzymatic activity.

Core Properties and Quantitative Data

This compound serves as a substrate for MMP-1, enabling the determination of key enzymatic kinetic parameters.[1] The Michaelis constant (Km), a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, has been determined for this substrate with MMP-1.

| Parameter | Value | Enzyme |

| Km | 26.61 µM | Human MMP-1 |

Experimental Protocols

The following is a generalized protocol for the determination of MMP-1 activity using this compound. This protocol can be adapted for inhibitor screening and kinetic analysis.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

-

MMP-1 Enzyme: Recombinant human MMP-1. The pro-form of the enzyme requires activation prior to use.

-

Pro-MMP-1 Activation: Incubate pro-MMP-1 with 1 mM 4-aminophenylmercuric acetate (APMA) at 37°C for 1-3 hours. The activation can be monitored by observing the shift in molecular weight via SDS-PAGE.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of the Km value).

Assay Procedure

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate (black plates with clear bottoms are recommended for fluorescence assays).

-

For inhibitor screening, add 25 µL of the inhibitor solution at various concentrations. For control wells, add 25 µL of Assay Buffer.

-

Add 25 µL of activated MMP-1 enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 100 µL of the working substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at 280 nm and emission at 360 nm (for tryptophan fluorescence).

-

Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

Data Analysis

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

-

For kinetic analysis, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax using Michaelis-Menten kinetics.

Signaling Pathway and Experimental Workflow Visualization

MMP-1 is not only involved in extracellular matrix degradation but also plays a crucial role in cell signaling by activating Protease-Activated Receptor 1 (PAR1).[2][3] This activation triggers downstream signaling cascades that can influence cell behavior.

MMP-1 Cleavage of Fluorogenic Substrate

The experimental workflow for measuring MMP-1 activity using this compound is based on the principle of FRET.

Caption: FRET-based detection of MMP-1 activity.

MMP-1 Activation of PAR1 Signaling Pathway

MMP-1 can cleave the N-terminal extracellular domain of PAR1 at a non-canonical site, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[2][3]

Caption: MMP-1 mediated activation of the PAR1 signaling pathway.

References

A Technical Guide to DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH: A Fluorogenic Substrate for Matrix Metalloproteinase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, function, and application of the synthetic peptide DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, a valuable tool for studying the activity of Matrix Metalloproteinase-1 (MMP-1).

Core Structure and Properties

This compound is a heptapeptide with a 2,4-dinitrophenyl (DNP) group attached to the N-terminal proline residue. The C-terminus is a free carboxylic acid. The peptide sequence is Prolyl-Leucyl-Alanyl-Leucyl-Tryptophyl-Alanyl-Arginine.

The key feature of this peptide is the fluorescence resonance energy transfer (FRET) pair consisting of the DNP group (a quencher) and the tryptophan residue (a fluorophore). In the intact peptide, the close proximity of the DNP group to the tryptophan quenches its intrinsic fluorescence.

Chemical Structure:

Caption: Primary structure of this compound.

Mechanism of Action as a Fluorogenic Substrate

This compound serves as a specific substrate for Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase. MMP-1 recognizes and cleaves a specific peptide bond within this substrate. Upon cleavage, the DNP quencher and the tryptophan fluorophore are separated, leading to a significant increase in tryptophan fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity of MMP-1.

Caption: Enzymatic cleavage of the fluorogenic substrate by MMP-1.

Quantitative Data

The primary quantitative parameter available for this compound is its Michaelis constant (Km) for MMP-1, which indicates the substrate concentration at which the enzyme operates at half of its maximum velocity.

| Parameter | Enzyme | Value | Reference |

| Km | Matrix Metalloproteinase-1 (MMP-1) | 26.61 μM | [1][2] |

Experimental Protocol: MMP-1 Activity Assay

This section provides a generalized protocol for measuring MMP-1 activity using this compound. This protocol is based on standard methods for fluorogenic MMP substrates and should be optimized for specific experimental conditions.

Materials:

-

Recombinant human MMP-1

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP-1 activation (if using the zymogen form)

-

96-well black microplate

-

Fluorometric microplate reader with excitation and emission wavelengths suitable for tryptophan (e.g., Ex/Em = 280/350 nm)

Procedure:

-

Pro-MMP-1 Activation (if necessary):

-

Incubate pro-MMP-1 with APMA (typically 1-2 mM) in assay buffer at 37°C for 1-2 hours.

-

-

Assay Preparation:

-

Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of activated MMP-1 in assay buffer.

-

Prepare a working solution of the substrate in assay buffer. The final concentration should be at or below the Km value for kinetic studies.

-

-

Assay Execution:

-

To the wells of a 96-well black microplate, add the diluted MMP-1 enzyme.

-

Include appropriate controls:

-

Substrate blank: Assay buffer without enzyme.

-

Enzyme blank: Enzyme in assay buffer without substrate.

-

Inhibitor control (optional): Enzyme with a known MMP-1 inhibitor.

-

-

Initiate the reaction by adding the substrate working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) for kinetic analysis. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time and then measure the final fluorescence.

-

Data Analysis:

-

Subtract the background fluorescence (substrate blank) from all readings.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.

Caption: General workflow for an MMP-1 activity assay.

Role in Signaling Pathway Context

This compound is a tool to measure the activity of MMP-1. MMP-1 itself is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly fibrillar collagens. This process is crucial in both normal physiological tissue remodeling and in pathological conditions such as arthritis, cancer metastasis, and fibrosis. The activity of MMP-1 is tightly regulated, and its dysregulation can lead to excessive ECM breakdown.

Caption: Simplified signaling context of MMP-1 in ECM degradation.

References

In-Depth Technical Guide: Kinetic Analysis of MMP-1 with a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic analysis of Matrix Metalloproteinase-1 (MMP-1) using the fluorogenic substrate DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH. It includes detailed experimental protocols, data presentation, and visualization of relevant signaling pathways to support research and drug development efforts targeting MMP-1.

Quantitative Data Summary

The Michaelis-Menten constant (Km) is a critical parameter for characterizing the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity.

| Substrate | Enzyme | Km Value (μM) |

| This compound | MMP-1 | 26.61[1] |

Experimental Protocols

This section outlines the necessary protocols for the activation of recombinant human MMP-1 and the subsequent determination of its kinetic parameters using a fluorogenic assay.

Activation of Recombinant Human pro-MMP-1

MMPs are typically produced as inactive zymogens (pro-MMPs) and require activation.[2][3]

Materials:

-

Recombinant Human MMP-1 (pro-form)

-

Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5[2][3]

-

p-aminophenylmercuric acetate (APMA), 100 mM stock in DMSO[2][3]

Procedure:

-

Dilute the pro-MMP-1 to a concentration of 50 µg/mL in the Assay Buffer.[2][3]

-

Add APMA to the diluted pro-MMP-1 solution to a final concentration of 1 mM.[2][3]

-

Incubate the mixture at 37°C for 2 hours to allow for the activation of MMP-1.[2][3]

Determination of Km for this compound

This protocol is based on the principles of fluorogenic enzyme assays where the cleavage of the substrate results in an increase in fluorescence.[4]

Materials:

-

Activated Human MMP-1

-

This compound substrate

-

Assay Buffer (as described in 2.1)

-

96-well black microtiter plate with a clear bottom[5]

-

Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm[6]

Procedure:

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer. A typical concentration range to bracket the expected Km value would be from 0.1x to 10x the Km (e.g., 2.5 µM to 250 µM).

-

Prepare Enzyme Solution: Dilute the activated MMP-1 in Assay Buffer to a final concentration that provides a linear rate of fluorescence increase over the measurement period. A starting concentration of 1 ng/µL can be tested and optimized.[3]

-

Set up the Assay Plate:

-

Add 50 µL of each substrate dilution to duplicate wells of the 96-well plate.

-

Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

-

Include a "no substrate" control with the enzyme to measure any intrinsic enzyme fluorescence.

-

-

Initiate the Reaction: Add 50 µL of the diluted activated MMP-1 solution to each well to start the reaction.[3]

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).

-

Data Analysis:

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[7][8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to MMP-1 function.

MMP-1 Activation Cascade

MMPs are part of a complex activation cascade, where one MMP can activate another, leading to a rapid amplification of proteolytic activity.

Caption: Simplified MMP-1 activation pathway.

Collagen Degradation by MMPs

MMP-1 plays a crucial role in initiating the degradation of fibrillar collagens, a key process in tissue remodeling.[9][10]

Caption: Stepwise degradation of fibrillar collagen by MMPs.

MMP-1 Mediated PAR-1 Signaling

Beyond its role in extracellular matrix remodeling, MMP-1 can also act as a signaling molecule by activating Protease-Activated Receptor 1 (PAR-1).[11][12][13]

Caption: MMP-1 activation of PAR-1 and downstream signaling.

Experimental Workflow for Km Determination

The following diagram outlines the logical flow of the experimental procedure for determining the Km value.

Caption: Workflow for Michaelis-Menten kinetic analysis.

References

- 1. Michaelis Menten Kinetics [jpahle.github.io]

- 2. MMP 1 Enzyme Human Recombinant | MMP-1 Protein | ProSpec [prospecbio.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]

- 7. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv [biorxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Matrix metalloproteases and PAR1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Matrix Metalloproteinase-1 and Thrombin Differentially Activate Gene Expression in Endothelial Cells via PAR-1 and Promote Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-1β-Induced Matrix Metalloprotease-1 Promotes Mesenchymal Stem Cell Migration via PAR1 and G-Protein-Coupled Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of DNP Quenchers in Peptide Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 2,4-Dinitrophenyl (DNP) as a quencher in fluorescently labeled peptide substrates. It is designed to serve as a core resource for researchers and professionals in drug development and related scientific fields who utilize fluorescence quenching assays for enzyme activity studies and high-throughput screening.

Core Principle: Förster Resonance Energy Transfer (FRET)

The functionality of DNP as a quencher in peptide substrates is primarily governed by the mechanism of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (in this case, the DNP quencher)[1][2][3]. When the donor and acceptor are in close proximity, typically within 1-10 nanometers, the energy from the excited donor fluorophore can be transferred to the acceptor without the emission of a photon[2][3][4].

In the context of a DNP-quenched peptide substrate, the peptide backbone acts as a scaffold, holding a fluorescent donor and the DNP quencher in close proximity. When the fluorophore is excited by an external light source, its energy is efficiently transferred to the DNP molecule. DNP is a "dark quencher," meaning it dissipates this absorbed energy primarily as heat rather than fluorescing itself[5][6]. This results in a significant reduction, or "quenching," of the donor's fluorescence signal.

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship (1/r⁶)[2][4]. This steep distance dependence makes DNP-quenched peptides highly effective molecular rulers for detecting changes in molecular proximity[3][4].

Application in Enzyme Activity Assays

The most prominent application of DNP-quenched peptide substrates is in the continuous monitoring of enzyme activity, particularly for proteases[7][8]. In this application, a specific peptide sequence recognized by the target enzyme is synthesized with a fluorophore on one side of the cleavage site and a DNP quencher on the other.

In the intact substrate, the fluorophore and DNP are held in close proximity, leading to efficient FRET and quenching of the fluorescence signal. Upon the introduction of the active enzyme, the peptide bond between the fluorophore and the quencher is cleaved. This cleavage event leads to the separation of the donor and acceptor moieties. With the increased distance, FRET can no longer occur efficiently, and the fluorophore is free to emit its characteristic fluorescence upon excitation[7][9]. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the enzyme's activity[9][10].

DNP offers several advantages in these assays. It is a relatively small and inexpensive molecule compared to other quenchers like Dabcyl[11][12]. Its smaller size makes it less likely to sterically hinder the interaction between the peptide substrate and the enzyme's active site[11].

Quantitative Data of Common DNP-Fluorophore Pairs

The choice of the fluorophore to pair with the DNP quencher is critical for developing a sensitive and robust assay. The key is to have significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of the DNP quencher[11][13]. Below is a summary of quantitative data for commonly used DNP-fluorophore pairs.

| Fluorophore (Donor) | Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | DNP Absorption Max (λabs, nm) | Förster Distance (R₀, Å) | Quantum Yield (ΦF) of Free Fluorophore | Reference |

| 7-amino-4-carbamoylmethylcoumarin | ACC | ~355 | ~460 | ~360 (with a shoulder up to 500 nm) | 34.7 | 0.861 | [11] |

| 7-methoxy-coumarin-4-yl acetic acid | Mca | ~325 | ~393-420 | ~360 (with a shoulder up to 500 nm) | 36.5 | 0.718 | [11][14] |

| 2-Aminobenzoyl | Abz | ~320 | ~420 | ~360 | Not specified | Not specified | [4] |

| 2-(N-methylamino)benzoyl | Nma | ~340 | ~440 | ~360 | Not specified | Not specified | [9] |

| Tryptophan | Trp | ~280 | ~360 | ~360 | Not specified | 0.2 | [4][14] |

Note: The exact spectral properties and Förster distances can vary depending on the solvent, pH, and the specific peptide sequence. The DNP absorption spectrum typically shows a maximum around 360 nm with a significant shoulder extending into the visible region, allowing it to quench a variety of coumarin and other blue-emitting fluorophores[11][14]. The quantum yields of the quenched substrates are negligible (e.g., 0.00288 for an ACC-DNP substrate and 0.00504 for an MCA-DNP substrate)[11].

Experimental Protocols

General Protease Activity Assay using a DNP-Quenched Peptide Substrate

This protocol provides a general framework for measuring protease activity. Specific parameters such as buffer composition, pH, and substrate concentration should be optimized for the particular enzyme under investigation.

Materials:

-

DNP-quenched peptide substrate specific for the target protease

-

Purified active protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5; the optimal buffer will be enzyme-dependent)

-

DMSO for dissolving the substrate

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Dissolve the DNP-quenched peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Enzyme Preparation: Dilute the purified protease in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the substrate stock solution to the wells to achieve the final desired concentration (typically in the low micromolar range). Mix gently.

-

Include control wells:

-

No-enzyme control: Substrate in assay buffer without the enzyme to measure background fluorescence.

-

No-substrate control: Enzyme in assay buffer without the substrate to account for any intrinsic fluorescence of the enzyme preparation.

-

-

-

Initiate the Reaction: Add the diluted enzyme solution to the wells to start the reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic mode). Record data points at regular intervals (e.g., every 1-2 minutes) for a duration that maintains a linear reaction rate.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute. To convert this to molar concentration of product formed per minute, a standard curve of the free fluorophore can be generated.

-

Caspase-3 Activity Assay

This protocol is a specific example for measuring the activity of Caspase-3, a key enzyme in apoptosis.

Materials:

-

Caspase-3 substrate: e.g., Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) quenched by DNP.

-

Cell lysate containing active Caspase-3.

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA, pH 7.4).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in the cell line of interest using a known stimulus.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add the cell lysate to each well (typically 20-50 µg of total protein).

-

Add the Caspase Assay Buffer to each well.

-

-

Initiate the Reaction: Add the Caspase-3 substrate to each well to a final concentration of 50-200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Compare the fluorescence of the treated samples to untreated or inhibitor-treated controls to determine the relative Caspase-3 activity.

Visualizations

Caption: Mechanism of a DNP-quenched peptide substrate for protease detection.

Caption: High-throughput screening workflow using DNP-quenched substrates.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Quantification of Förster resonance energy transfer by monitoring sensitized emission in living plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. An Internally Quenched Fluorescent Peptide Substrate for Protealysin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. peptanova.de [peptanova.de]

- 10. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - IN [thermofisher.com]

- 11. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulab360.com [ulab360.com]

- 13. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 14. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

tryptophan fluorescence quenching by DNP group

An In-depth Technical Guide to Tryptophan Fluorescence Quenching by the 2,4-Dinitrophenyl (DNP) Group for Researchers, Scientists, and Drug Development Professionals.

Introduction

Intrinsic tryptophan fluorescence is a powerful tool in the study of protein structure, dynamics, and interactions. The indole side chain of tryptophan is sensitive to its local environment, and changes in its fluorescence emission can provide valuable insights into protein conformational changes, ligand binding, and protein-protein interactions.[1] One of the key techniques exploiting this property is fluorescence quenching, where the fluorescence intensity of tryptophan is decreased by a nearby molecule, the quencher. The 2,4-dinitrophenyl (DNP) group is a particularly effective quencher of tryptophan fluorescence and has found widespread use in various biochemical and drug discovery applications.[2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of tryptophan fluorescence quenching by the DNP group.

Core Principles of Tryptophan Fluorescence Quenching by DNP

The quenching of tryptophan fluorescence by the DNP group can occur through two primary mechanisms: static quenching and dynamic (collisional) quenching. A third mechanism, Förster Resonance Energy Transfer (FRET), is also a significant contributor, particularly when the tryptophan and DNP moieties are held at a specific distance within a macromolecular complex.

1. Static and Dynamic Quenching: The Stern-Volmer Relationship

Static and dynamic quenching can be distinguished by their dependence on temperature and viscosity. In many cases, both mechanisms can occur simultaneously.[1] The overall quenching process is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.[1]

The Stern-Volmer equation is given by:

F₀ / F = 1 + Kₛᵥ[Q]

Where:

-

F₀ is the fluorescence intensity of tryptophan in the absence of the quencher (DNP).

-

F is the fluorescence intensity of tryptophan in the presence of the quencher at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

A linear Stern-Volmer plot (F₀/F vs. [Q]) suggests a single quenching mechanism (either purely static or purely dynamic). Deviations from linearity can indicate a combination of static and dynamic quenching.[1]

2. Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process from an excited-state fluorophore (the donor, in this case, tryptophan) to a suitable acceptor molecule (the quencher, DNP) in close proximity (typically 1-10 nm).[3] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a valuable "spectroscopic ruler" for measuring intramolecular and intermolecular distances.[4]

The efficiency of energy transfer (E) is described by the Förster equation:

E = 1 - (Fᴅₐ / Fᴅ) = R₀⁶ / (R₀⁶ + r⁶)

Where:

-

Fᴅₐ is the fluorescence intensity of the donor in the presence of the acceptor.

-

Fᴅ is the fluorescence intensity of the donor in the absence of the acceptor.

-

r is the distance between the donor and acceptor.

-

R₀ is the Förster distance, the distance at which the FRET efficiency is 50%.

The Förster distance (R₀) is a characteristic of the specific donor-acceptor pair and can be calculated using the following equation:[4]

R₀⁶ = (8.79 x 10⁻²⁵) * (κ² * n⁻⁴ * QYᴅ * J(λ))

Where:

-

κ² is the dipole-dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).

-

n is the refractive index of the medium.

-

QYᴅ is the fluorescence quantum yield of the donor in the absence of the acceptor.

-

J(λ) is the spectral overlap integral of the donor's emission spectrum and the acceptor's absorption spectrum.

Quantitative Data

The following tables summarize key quantitative data for the quenching of tryptophan fluorescence by DNP and related compounds.

Table 1: Stern-Volmer Quenching Constants (Kₛᵥ) for Tryptophan Quenching by Dinitrophenol Derivatives

| Quencher | Kₛᵥ (M⁻¹) |

| 2,4-Dinitrophenol (2,4-DNP) | 110116 ± 19365 |

| 2,6-Dinitrophenol (2,6-DNP) | 21760 ± 1731 |

| 2,4-Dinitroanisole (2,4-DNA) | 38270 ± 4723 |

| 4,6-Dinitro-orthocresol (DNOC) | 111048 ± 22833 |

| Data from "Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity".[1] |

Table 2: Förster Resonance Energy Transfer (FRET) Parameters for Tryptophan with DNP-related Acceptors

| Donor | Acceptor | R₀ (Å) | Reference |

| Tryptophan | 1-allyloxy-2,4-dinitrobenzene | 19.68 | [5] |

| Tryptophan | Dansyl | ~21 | [7] |

| Tryptophan | 5-aminoquinazoline-2,4(1H,3H)-dione | 22 | [6] |

Experimental Protocols

1. Tryptophan Fluorescence Quenching Assay

This protocol outlines the general steps for performing a tryptophan fluorescence quenching experiment to determine the Stern-Volmer constant.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Stock solution of the protein/peptide containing tryptophan (e.g., 1 mg/mL in a suitable buffer)

-

Stock solution of the DNP-containing quencher (e.g., 1 mM in a compatible solvent)

-

Buffer solution (e.g., Tris-HCl or phosphate buffer at a physiological pH)

Procedure:

-

Prepare a working solution of the tryptophan-containing sample. Dilute the stock solution to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).

-

Set up the fluorometer. Set the excitation wavelength to 295 nm to selectively excite tryptophan. Set the emission wavelength scan range from 310 nm to 450 nm.

-

Record the initial fluorescence spectrum (F₀). Fill a cuvette with the tryptophan working solution and record the fluorescence emission spectrum.

-

Titrate with the DNP quencher. Add small aliquots of the DNP quencher stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence spectrum (F) after each addition. After each addition of the quencher, record the fluorescence emission spectrum.

-

Correct for dilution. If the volume of added quencher is significant, correct the fluorescence intensities for the dilution effect.

-

Data Analysis. Plot F₀/F versus the concentration of the quencher ([Q]). Perform a linear regression to determine the Stern-Volmer constant (Kₛᵥ) from the slope of the line.

2. Synthesis of DNP-Labeled Peptides

This protocol provides a general method for labeling the primary amine of a peptide with a DNP group using an N-hydroxysuccinimide (NHS) ester of DNP.[8][9]

Materials:

-

Peptide with a primary amine (N-terminus or lysine side chain)

-

DNP-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of DNP-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Add the DNP-NHS ester solution to the peptide solution with gentle stirring. A 5- to 15-fold molar excess of the DNP-NHS ester is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) if necessary.

-

Purify the DNP-labeled peptide using reverse-phase HPLC to remove unreacted DNP-NHS ester and other impurities.[10][11][12]

-

Confirm the labeling by mass spectrometry.

Mandatory Visualizations

Caption: Mechanisms of Tryptophan Fluorescence Quenching by DNP.

Caption: Workflow for a Tryptophan Fluorescence Quenching Experiment.

Caption: Monitoring GPCR activation with a DNP-labeled ligand.

Applications in Research and Drug Development

1. Monitoring Protein Conformational Changes

The sensitivity of tryptophan fluorescence to its local environment makes it an excellent probe for monitoring conformational changes in proteins. By introducing a DNP group at a specific site, changes in the distance between the tryptophan and DNP can be monitored via FRET, providing insights into protein folding, unfolding, and dynamics.

2. Studying Protein-Ligand Interactions

Tryptophan fluorescence quenching is a widely used technique to study the binding of ligands to proteins.[13] If a tryptophan residue is located in or near the ligand-binding site, the binding of a ligand can alter the local environment of the tryptophan, leading to a change in its fluorescence. If the ligand itself is labeled with a DNP group, binding can be monitored directly through the quenching of the tryptophan fluorescence. This approach can be used to determine binding affinities (Kd) and to screen for potential drug candidates.

3. Enzyme Kinetics

FRET between a tryptophan residue in an enzyme and a DNP group on a substrate can be used to monitor enzyme activity in real-time.[14][15] For example, a peptide substrate can be designed with a tryptophan at one end and a DNP group at the other. In the intact substrate, the fluorescence of tryptophan is quenched by the DNP group. Upon cleavage of the peptide by a protease, the tryptophan and DNP are separated, leading to an increase in fluorescence. This allows for the continuous monitoring of enzyme kinetics and the screening of enzyme inhibitors.

4. Drug Discovery and Development

The principles of tryptophan quenching by DNP are applied in various stages of drug discovery. High-throughput screening (HTS) assays can be developed based on this principle to identify compounds that bind to a target protein or inhibit an enzyme. Furthermore, understanding the interaction of DNP-containing compounds with proteins is crucial for toxicology studies, as the quenching of tryptophan fluorescence in essential proteins can be a mechanism of toxicity.[2] A notable application is the development of DNP-functionalized peptides as immunotherapeutics for cancer, where the DNP moiety acts as a hapten to recruit antibodies to tumor cells.[15]

Conclusion

Tryptophan fluorescence quenching by the DNP group is a versatile and powerful technique with broad applications in biochemistry, molecular biology, and drug discovery. By understanding the underlying principles of static and dynamic quenching and FRET, researchers can design and implement robust assays to study protein structure and function, screen for new drug candidates, and elucidate complex biological pathways. The combination of intrinsic protein fluorescence with a small, efficient quencher like DNP provides a sensitive and minimally invasive approach to probe the molecular world.

References

- 1. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformation of Prion Protein Repeat Peptides Probed by FRET Measurements and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Peptide Purification [dupont.com]

- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

Understanding FRET Substrates for Protease Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Förster Resonance Energy Transfer (FRET) substrates for protease assays. It covers the core principles, data interpretation, and detailed experimental protocols, offering valuable insights for researchers in drug discovery and molecular biology.

Core Principles of FRET-Based Protease Assays

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. In the context of protease assays, a synthetic peptide substrate is designed to contain a specific cleavage site for the protease of interest. This peptide is flanked by a FRET donor and acceptor pair.[1][2]

When the substrate is intact, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient FRET to occur upon excitation of the donor.[2] This energy transfer results in quenching of the donor's fluorescence and, in some cases, sensitized emission from the acceptor. Upon cleavage of the peptide by a specific protease, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's emission, providing a measurable signal that is directly proportional to the protease activity.[1]

The choice of the FRET pair is critical for assay sensitivity and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[3]

Quantitative Data Presentation

A variety of FRET substrates have been developed for different proteases. The selection of the peptide sequence confers specificity, while the choice of the FRET pair influences the sensitivity and optical properties of the assay.

Common FRET Pairs for Protease Substrates

The selection of a suitable donor-acceptor pair is crucial for the development of a sensitive and reliable FRET assay. The table below summarizes some commonly used FRET pairs.

| Donor | Acceptor/Quencher | Excitation (nm) | Emission (nm) |

| EDANS | DABCYL | ~340 | ~490 |

| Trp | Dnp | ~280 | ~360 |

| Abz | 3-Nitrotyrosine | ~320 | ~420 |

| 5-FAM | QXL™ 520 | ~490 | ~520 |

| CyPet | YPet | ~414 | ~530 |

| GFP | DsRed | ~475 | ~583 |

| 5(6)-carboxyfluorescein | Q-quencher | ~488 | ~528 |

Kinetic Parameters for Specific Protease FRET Substrates

The kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat), are essential for characterizing enzyme-substrate interactions. The catalytic efficiency of a protease for a given substrate is often expressed as the kcat/KM ratio.

Table 2.1: Kinetic Parameters for Caspase-3 FRET Substrates

| Substrate Sequence | Donor/Acceptor | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Ac-DEVD-AMC | N/A (fluorogenic) | 10.1 | 19.3 | 1.9 x 10⁶ | [4] |

| LSSmOrange-DEVD-mKate2 | LSSmOrange/mKate2 | N/A | N/A | N/A | [5] |

| FAM-DEVD-Lys(Q) | 5-FAM/Q-quencher | 1.4 | 0.023 | 1.6 x 10⁴ | [6] |

| FAM-DVAD-Lys(Q) | 5-FAM/Q-quencher | 0.7 | 0.023 | 3.3 x 10⁴ | [6] |

Table 2.2: Kinetic Parameters for Matrix Metalloproteinase (MMP) FRET Substrates

| Protease | Substrate Sequence | Donor/Acceptor | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 40 | 0.04 | 1,000 | [7] |

| MMP-3 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 17 | 0.11 | 6,470 | [7] |

| MMP-1 (truncated) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 30 | 0.04 | 1,333 | [7] |

| MMP-3 (truncated) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/Dnp | 22 | 0.13 | 5,909 | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for in vitro FRET-based assays for Caspase-3 and MMPs.

In Vitro Caspase-3 Activity Assay

This protocol outlines a typical procedure for measuring caspase-3 activity using a fluorogenic FRET substrate.

Materials:

-

Recombinant active Caspase-3

-

Caspase-3 FRET substrate (e.g., Ac-DEVD-AMC)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Caspase-3 FRET substrate in DMSO.

-

Dilute the substrate to the desired final concentration in Assay Buffer.

-

Prepare serial dilutions of recombinant active Caspase-3 in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the diluted Caspase-3 standards and samples to the wells of the 96-well plate.

-

Include a no-enzyme control (buffer only) for background fluorescence measurement.

-

-

Initiation of Reaction:

-

Add 50 µL of the FRET substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 380/460 nm for Ac-DEVD-AMC) at regular time intervals (e.g., every 5 minutes for 1-2 hours).[8]

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time to obtain the reaction rate (initial velocity).

-

For kinetic analysis, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation to determine KM and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.[9]

-

In Vitro MMP Activity Assay with Immunocapture

This protocol combines the specificity of immunocapture with the sensitivity of a FRET-based assay to measure the activity of a specific MMP from a complex biological sample.[10]

Materials:

-

Anti-MMP antibody (specific to the MMP of interest)

-

Protein A/G coated 96-well black microplate

-

Biological sample containing the MMP (e.g., cell lysate, conditioned media)

-

MMP FRET substrate (e.g., 5-FAM/QXL™520 FRET peptide)

-

Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35

-

Wash Buffer: Assay Buffer with 0.05% Tween-20

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

-

Fluorescence microplate reader

Procedure:

-

Antibody Coating:

-

Coat the wells of the microplate with the specific anti-MMP antibody according to the manufacturer's instructions.

-

-

Sample Incubation:

-

Add the biological samples to the antibody-coated wells and incubate for 1-2 hours at room temperature to allow for MMP capture.

-

-

Washing:

-

Wash the wells multiple times with Wash Buffer to remove unbound proteins.

-

-

Pro-MMP Activation (Optional):

-

If measuring total MMP activity, incubate the captured MMPs with APMA (e.g., 1 mM) for 1-2 hours at 37°C to activate the pro-enzymes. Wash thoroughly afterward.

-

-

Substrate Addition:

-

Add 100 µL of the MMP FRET substrate solution (at the desired final concentration in Assay Buffer) to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520) at regular time intervals.[10]

-

-

Data Analysis:

-

Analyze the data as described in the Caspase-3 assay protocol.

-

Signaling Pathways and Experimental Workflows

FRET-based assays are powerful tools for dissecting complex signaling pathways involving proteases.

Caspase Activation Signaling Pathway

Caspases are key mediators of apoptosis (programmed cell death). The activation of executioner caspases, such as caspase-3, is a central event in this process.

MMP Activation and Activity Signaling Pathway

MMPs are involved in the degradation of the extracellular matrix and play crucial roles in processes like tissue remodeling, wound healing, and cancer metastasis. Their activity is tightly regulated, often involving activation from an inactive pro-form.[11]

Experimental Workflow for FRET-Based Protease Assay

The logical flow of a typical FRET-based protease assay, from sample preparation to data analysis, is depicted below.

References

- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 2. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. researchgate.net [researchgate.net]

The Role of Fluorogenic MMP Substrates in Cancer Research: A Technical Guide Centered on DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). Their dysregulation is a hallmark of cancer, contributing significantly to tumor invasion, metastasis, and angiogenesis. Consequently, the accurate measurement of MMP activity is paramount in cancer research and for the development of novel therapeutics. This technical guide provides an in-depth overview of the use of fluorogenic peptide substrates, with a specific focus on DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, a substrate for MMP-1. We will delve into the underlying principles of FRET-based assays, present detailed experimental protocols, and summarize key quantitative data for various MMP substrates. Furthermore, we will explore the critical role of the MMP-1/PAR1 signaling axis in cancer progression and provide visual representations of this pathway and associated experimental workflows.

Introduction: Matrix Metalloproteinases in Cancer

The MMP family comprises over 20 enzymes, each with varying substrate specificities.[1] In healthy tissues, their activity is tightly regulated. However, in the tumor microenvironment, this balance is disrupted, leading to excessive ECM degradation, which facilitates cancer cell migration and invasion.[2][3][4][5][6]

MMP-1, also known as collagenase-1, is particularly implicated in the progression of various cancers, including breast, lung, and melanoma.[4][6] Its overexpression often correlates with poor prognosis. MMP-1's primary substrate is type I collagen, a major component of the stromal matrix. Beyond its direct proteolytic activity, MMP-1 can also activate signaling pathways that promote cancer progression. A key example is the cleavage and activation of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor, which triggers downstream signaling cascades that enhance cell migration, invasion, and tumorigenesis.[2][3][4][5][6]

Fluorogenic Peptide Substrates for MMP Activity Assays

To study the role of MMPs in cancer and to screen for potential inhibitors, robust and sensitive assays are required. Fluorogenic peptide substrates are powerful tools for the continuous monitoring of enzyme activity. These peptides are designed to mimic the cleavage site of a specific MMP. They are chemically modified with a fluorophore and a quencher molecule, a pairing that operates on the principle of Förster Resonance Energy Transfer (FRET).

The Principle of FRET-Based Assays

In an intact FRET peptide, the quencher molecule is in close proximity to the fluorophore, absorbing its emitted energy and thus preventing the emission of light. When an active MMP cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation relieves the quenching effect, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity of the MMP.

This compound is a classic example of such a substrate. In this peptide, the 2,4-dinitrophenyl (DNP) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue. Upon cleavage by MMP-1, the DNP group is separated from the tryptophan, leading to a detectable increase in fluorescence.

Quantitative Data for MMP-1 Substrates

The efficiency of an enzyme's catalysis is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the kinetic constants for this compound and other commonly used fluorogenic substrates for MMP-1.

| Substrate Sequence | Fluorophore/Quencher | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Trp/DNP | 26.61 | N/A | N/A | [7] |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 1.8 | 0.9 | 5.0 x 10⁵ | |

| DNP-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Trp/DNP | 23 | 0.04 | 1.7 x 10³ | |

| fTHP-3 | Mca/Dnp | 61.2 | 0.080 | 1.3 x 10³ | [8][9] |

N/A: Data not available in the searched literature. Mca: (7-Methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl; fTHP-3: fluorogenic triple-helical peptide

Experimental Protocols

General MMP-1 Activity Assay using a Fluorogenic Substrate

This protocol provides a general framework for measuring MMP-1 activity. Specific parameters may need to be optimized based on the enzyme source and substrate used.

Materials:

-

Recombinant human MMP-1 (activated)

-

Fluorogenic MMP-1 substrate (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the MMP-1 enzyme and the fluorogenic substrate in the assay buffer to their desired stock concentrations. Store on ice.

-

Prepare serial dilutions of the MMP-1 enzyme in assay buffer.

-

-

Set up the Assay:

-

In a 96-well black microplate, add the diluted MMP-1 enzyme to the wells.

-

Include a negative control with assay buffer only (no enzyme).

-

If screening for inhibitors, add the test compounds to the respective wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

-

Initiate the Reaction:

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (for Trp/DNP, excitation ~280 nm, emission ~350 nm).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Specific Immunocapture MMP Activity Assay

This method enhances the specificity of the activity assay by first isolating the target MMP from a complex biological sample.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate, conditioned media)

-

MMP-1 specific antibody

-

96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)

-

Fluorogenic MMP-1 substrate

-

Assay Buffer

Procedure:

-

Plate Preparation:

-

Coat a 96-well microplate with an MMP-1 specific antibody. Alternatively, use a pre-coated plate.

-

Block non-specific binding sites with a blocking buffer.

-

-

Sample Incubation:

-

Add the biological sample to the wells and incubate to allow the antibody to capture the MMP-1.

-

Wash the wells thoroughly to remove unbound proteins.

-

-

(Optional) Pro-MMP Activation:

-

If measuring total MMP-1 activity (pro- and active forms), incubate the captured enzyme with APMA to activate the pro-MMPs.

-

-

Enzymatic Reaction and Measurement:

-

Add the fluorogenic MMP-1 substrate to the wells.

-

Measure the fluorescence kinetically as described in the general assay protocol.

-

Visualizing Signaling Pathways and Workflows

MMP-1/PAR1 Signaling Pathway in Cancer

MMP-1 contributes to cancer progression not only by degrading the ECM but also by activating the PAR1 signaling pathway. This diagram illustrates the key steps in this process.

Caption: MMP-1 activates PAR1, initiating intracellular signaling that promotes cancer cell invasion and migration.

Experimental Workflow for MMP-1 Activity Assay

The following diagram outlines the general workflow for conducting an MMP-1 activity assay using a fluorogenic substrate.

Caption: General workflow for a fluorogenic MMP-1 activity assay.

Workflow for Immunocapture MMP Activity Assay

This diagram details the steps involved in the more specific immunocapture assay.

Caption: Workflow for a specific immunocapture-based MMP-1 activity assay.

Conclusion

Fluorogenic peptide substrates like this compound are indispensable tools in cancer research. They provide a sensitive and continuous method for quantifying the activity of MMPs, which are key drivers of cancer progression. By understanding the principles of these assays and the signaling pathways in which MMPs are involved, researchers can gain valuable insights into the mechanisms of cancer and develop more effective therapeutic strategies. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and drug development professionals working to unravel the complexities of MMPs in cancer.

References

- 1. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor MMP-1 Activates Endothelial PAR1 to Facilitate Vascular Intravasation and Metastatic Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptors (PARs)—biology and role in cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR1 is a matrix metalloprotease-1 receptor that promotes invasion and tumorigenesis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in physiological processes such as development, wound healing, and angiogenesis. Dysregulation of MMP activity is implicated in various pathologies, including arthritis, cancer, and cardiovascular diseases. The fluorogenic peptide substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, provides a sensitive and continuous method for measuring the enzymatic activity of specific MMPs, particularly MMP-1 (Collagenase-1).

This substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The 2,4-dinitrophenyl (DNP) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue. In its intact state, the close proximity of the DNP and Trp moieties results in the quenching of Trp fluorescence. Upon enzymatic cleavage of the peptide bond between Alanine (Ala) and Leucine (Leu) by an active MMP, the DNP quencher is separated from the Trp fluorophore. This separation leads to a measurable increase in fluorescence intensity, which is directly proportional to the enzyme's activity.

Principle of the Assay

The enzymatic assay using this compound is a FRET-based method. The workflow is as follows:

-

Incubation: The fluorogenic substrate is incubated with the MMP enzyme in a suitable assay buffer.

-

Cleavage: The MMP recognizes a specific cleavage site within the peptide sequence and hydrolyzes the peptide bond.

-

Fluorescence Emission: The cleavage separates the DNP quencher from the Trp fluorophore.

-

Detection: The resulting increase in tryptophan fluorescence is monitored over time using a fluorometer. The rate of fluorescence increase is proportional to the MMP activity.

Materials and Reagents

-

This compound substrate

-

Recombinant active human MMP-1, MMP-2, MMP-8, MMP-9

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% (v/v) Brij-35

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometer capable of excitation at ~280 nm and emission at ~360 nm

Experimental Protocols

Reagent Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store in aliquots at -20°C and protect from light.

-

Enzyme Solutions: Reconstitute recombinant MMPs according to the manufacturer's instructions to a stock concentration of 100 µg/mL. Further dilute the enzymes in Assay Buffer to the desired working concentrations just before use.

-

Assay Buffer: Prepare the assay buffer and store at 4°C.

Enzymatic Assay Protocol

-

Prepare Serial Dilutions: Prepare serial dilutions of the this compound substrate in Assay Buffer. A typical concentration range would be 0.5 µM to 50 µM.

-

Set up the Reaction Plate: To each well of a 96-well black microplate, add the following in the specified order:

-

Assay Buffer to a final volume of 100 µL.

-

Substrate solution of varying concentrations.

-

Enzyme solution (e.g., 5-10 nM final concentration of active MMP).

-

-

Controls:

-

Substrate Blank: Wells containing only the substrate and Assay Buffer to measure background fluorescence.

-

Enzyme Blank: Wells containing only the enzyme and Assay Buffer.

-

Positive Control: A known concentration of a reference MMP inhibitor can be included to validate the assay.

-

-

Incubation and Measurement: Immediately place the microplate in a pre-warmed fluorometer (37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Excitation Wavelength: 280 nm

-

Emission Wavelength: 360 nm

-

Data Analysis

-

Correct for Background Fluorescence: Subtract the fluorescence readings of the substrate blank from the readings of the experimental wells.

-

Determine Initial Velocity (V₀): Plot the fluorescence intensity versus time for each substrate concentration. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion.

-

Convert Fluorescence Units to Moles of Product: To determine the specific activity of the enzyme, a standard curve of the cleaved fluorescent product (or a similar fluorescent standard) is required.

-

Enzyme Kinetics: Plot the initial velocities (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

-

V = (Vmax * [S]) / (Km + [S])

-

-

Calculate Catalytic Efficiency (kcat/Km): The turnover number (kcat) can be calculated from Vmax and the enzyme concentration ([E]) used in the assay (kcat = Vmax / [E]). The catalytic efficiency is then determined as the ratio of kcat to Km.

Data Presentation

Table 1: Kinetic Parameters of MMPs with this compound

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| MMP-1 | 26.61[1] | Data not available | Data not available |

| MMP-2 | Data not available | Data not available | Data not available |

| MMP-8 | Data not available | Data not available | Data not available |

| MMP-9 | Data not available | Data not available | Data not available |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound enzymatic assay.

MMP-1 Activation and ECM Degradation Signaling Pathway

Caption: Simplified signaling pathway of MMP-1 activation and its role in ECM degradation.

References

Application Notes and Protocols for DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is a highly specific fluorogenic substrate for Matrix Metalloproteinase-1 (MMP-1), also known as interstitial collagenase. This peptide is a valuable tool for researchers studying the enzymatic activity of MMP-1 in various biological contexts, including cell culture. MMP-1 plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly collagen, and is implicated in physiological processes such as tissue remodeling, wound healing, and angiogenesis, as well as pathological conditions including cancer cell invasion and metastasis, arthritis, and fibrosis.

The substrate consists of a peptide sequence specifically recognized and cleaved by MMP-1. The peptide is flanked by a fluorophore, Tryptophan (Trp), and a quencher molecule, 2,4-Dinitrophenyl (DNP). In its intact state, the close proximity of the DNP group to the Trp residue quenches the intrinsic fluorescence of Trp. Upon cleavage of the peptide by active MMP-1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for the sensitive and real-time quantification of MMP-1 activity.

These application notes provide detailed protocols for the use of this compound to measure MMP-1 activity in cell culture, specifically in conditioned media and through live-cell imaging.

Mechanism of Action

The utility of this compound as a fluorescent probe for MMP-1 activity is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

Caption: Mechanism of the this compound fluorogenic substrate for MMP-1.

In the intact peptide, the DNP group absorbs the energy that would otherwise be emitted as fluorescence by the Tryptophan residue. When active MMP-1 cleaves the peptide bond between Leucine and Alanine, the DNP quencher is spatially separated from the Tryptophan fluorophore. This separation eliminates the quenching effect, resulting in an increase in fluorescence that can be detected with a fluorometer.

Data Presentation

| Parameter | Value | Reference |

| Target Enzyme | Matrix Metalloproteinase-1 (MMP-1) | [1] |

| Michaelis Constant (Km) | 26.61 μM | [1] |

| Excitation Wavelength | ~280 nm | General knowledge for Tryptophan |

| Emission Wavelength | ~350 nm | General knowledge for Tryptophan |

Experimental Protocols

Protocol 1: Measurement of MMP-1 Activity in Conditioned Cell Culture Media

This protocol describes the quantification of secreted MMP-1 activity from cultured cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Serum-free cell culture medium

-

Conditioned medium collected from cultured cells

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Recombinant active MMP-1 (for standard curve)

-

MMP inhibitor (e.g., GM6001, for negative control)

-

96-well black microplate

-

Fluorometer capable of excitation at ~280 nm and emission at ~350 nm

Procedure:

-

Cell Culture and Collection of Conditioned Media:

-

Plate cells at a desired density in a culture dish or flask.

-

Once cells reach the desired confluency, wash them twice with sterile PBS.

-

Replace the growth medium with serum-free medium to avoid interference from serum proteases and inhibitors.

-

If desired, treat cells with stimuli (e.g., cytokines, growth factors) to induce MMP-1 expression and secretion.

-

Incubate for 24-48 hours, or a time course determined by the experimental design.

-

Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.

-

The supernatant can be used immediately or stored at -80°C.

-

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 10-50 µM) in Assay Buffer immediately before use. The optimal concentration should be determined empirically but is often near the Km value.

-

MMP-1 Standard Curve: Prepare a series of dilutions of recombinant active MMP-1 in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).

-

-

Assay Protocol: